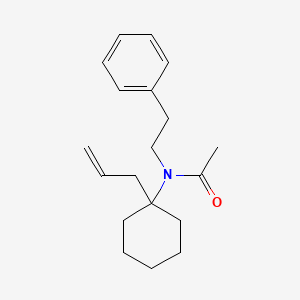
N-isobutyl-4,5-dimethoxy-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-4,5-dimethoxy-2-nitrobenzamide, also known as NBOMe, is a synthetic compound that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, NBOMe has gained popularity as a research chemical due to its potent psychedelic effects.
Wirkmechanismus
N-isobutyl-4,5-dimethoxy-2-nitrobenzamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This results in the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and serotonin. The exact mechanism of action of N-isobutyl-4,5-dimethoxy-2-nitrobenzamide is not fully understood, but it is believed to involve the modulation of neuronal activity in the prefrontal cortex and other brain regions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-isobutyl-4,5-dimethoxy-2-nitrobenzamide are similar to those of other psychedelics such as LSD and psilocybin. These effects include altered perception, mood, and thought processes. N-isobutyl-4,5-dimethoxy-2-nitrobenzamide has been reported to induce visual hallucinations, synesthesia, and ego dissolution. It has also been associated with changes in heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-isobutyl-4,5-dimethoxy-2-nitrobenzamide in lab experiments is its potent psychedelic effects, which allow for the study of the structure-activity relationship of phenethylamine derivatives. However, one limitation is its potential toxicity, as N-isobutyl-4,5-dimethoxy-2-nitrobenzamide has been associated with several cases of overdose and death.
Zukünftige Richtungen
There are several future directions for research on N-isobutyl-4,5-dimethoxy-2-nitrobenzamide. One area of interest is the development of new analogs with improved pharmacological properties and reduced toxicity. Another area of interest is the study of the long-term effects of N-isobutyl-4,5-dimethoxy-2-nitrobenzamide on the brain and behavior. Finally, the use of N-isobutyl-4,5-dimethoxy-2-nitrobenzamide as a tool to investigate the therapeutic potential of psychedelics in the treatment of psychiatric disorders is an area of growing interest.
Synthesemethoden
The synthesis of N-isobutyl-4,5-dimethoxy-2-nitrobenzamide involves a series of chemical reactions that start with the condensation of 2-nitro-4,5-dimethoxybenzaldehyde with isobutylamine. The resulting intermediate is then reduced to the corresponding amine using sodium borohydride. The final product is obtained by acylating the amine with benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-4,5-dimethoxy-2-nitrobenzamide has been used in scientific research to study the structure-activity relationship of phenethylamine derivatives and their effects on the central nervous system. It has also been used as a tool to investigate the role of serotonin receptors in the development of psychiatric disorders such as schizophrenia and depression.
Eigenschaften
IUPAC Name |
4,5-dimethoxy-N-(2-methylpropyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-8(2)7-14-13(16)9-5-11(19-3)12(20-4)6-10(9)15(17)18/h5-6,8H,7H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGISLJZCCGIIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-N-(2-methylpropyl)-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)


![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)







![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)